3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid
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Overview
Description
3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is a synthetic organic compound with the molecular formula C19H18N2O4 and a molecular weight of 338.36 g/mol . This compound belongs to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid typically involves the condensation of 4-ethoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent reaction with propanoic acid. The reaction conditions often include the use of catalysts such as acetic acid and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazoline
- 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline
- 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazoline
Uniqueness
3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-25-14-9-7-13(8-10-14)21-17(11-12-18(22)23)20-16-6-4-3-5-15(16)19(21)24/h3-10H,2,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTIFQFIELBBOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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